molecular formula C23H30F2N2O5 B578123 tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate CAS No. 1206821-43-3

tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B578123
CAS No.: 1206821-43-3
M. Wt: 452.499
InChI Key: ZOFJVJZCVFSUNT-UHFFFAOYSA-N
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Description

tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[45]decane-6-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.

    Incorporation of the difluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using a difluorophenyl halide.

    Addition of the ethoxy group: This step typically involves esterification or etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorophenyl group can be particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with specific biological targets. Its spirocyclic structure may confer unique pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through halogen bonding, while the spirocyclic core provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-(3,5-difluorophenyl)-9-(2-methoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
  • tert-Butyl 8-(3,5-difluorophenyl)-9-(2-propoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate

Uniqueness

The uniqueness of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate, commonly referred to as compound 957122-11-1, is a complex organic molecule with potential therapeutic applications. Its unique structure and functional groups suggest a variety of biological activities, particularly in the field of medicinal chemistry.

  • Molecular Formula : C23H30F2N2O5
  • Molecular Weight : 452.49 g/mol
  • CAS Number : 957122-11-1
  • Boiling Point : Predicted at 555.9 ± 50.0 °C
  • Density : 1.27 ± 0.1 g/cm³
  • pKa : -2.31 ± 0.40

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in protein degradation and modulation. It functions as a ligand for cereblon E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins through the ubiquitin-proteasome system. This mechanism is crucial in cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth and proliferation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promise in preclinical studies as a potential anticancer agent by targeting and degrading proteins involved in tumorigenesis.
    • Inhibitors derived from similar structures have demonstrated efficacy against hematological malignancies and solid tumors.
  • Modulation of Ubiquitin Pathways :
    • As a cereblon ligand, it plays a role in modulating the ubiquitin-proteasome pathway, crucial for maintaining cellular homeostasis and regulating protein levels.
  • Potential Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties by influencing neuroinflammatory processes.

Study 1: Anticancer Efficacy

A study published in Nature explored the effects of cereblon modulators on multiple myeloma cells. The results indicated that compounds facilitating the degradation of c-MYC and other oncogenes could significantly reduce cell viability at low nanomolar concentrations (IC50 values around 100 nM) .

Study 2: Ubiquitin Ligase Interaction

Research highlighted in Journal of Medicinal Chemistry demonstrated that bifunctional compounds targeting cereblon effectively recruit target proteins for degradation, showcasing the potential of this class of compounds in treating various cancers .

Data Table: Comparison of Biological Activities

Biological ActivityMechanismReference
AnticancerProtein degradation via ubiquitin ligase
Ubiquitin modulationRecruitment of target proteins for proteasomal degradation
NeuroprotectionModulation of neuroinflammatory pathways

Properties

IUPAC Name

tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O5/c1-5-31-19(28)14-26-18(15-10-16(24)12-17(25)11-15)13-27(21(30)32-22(2,3)4)23(20(26)29)8-6-7-9-23/h10-12,18H,5-9,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFJVJZCVFSUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(CN(C2(C1=O)CCCC2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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